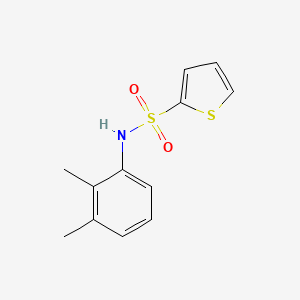
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO2S2 and a molecular weight of 267.37 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives have been extensively studied due to their biological and physiological functions, such as anti-inflammatory, anti-microbial, and anti-cancer properties .
準備方法
The synthesis of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves the reaction of 2,3-dimethylaniline with thiophene-2-sulfonyl chloride under basic conditions . The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 2,3-dimethylaniline . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
化学反応の分析
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
科学的研究の応用
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry:
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various enzymes and receptors involved in inflammatory and microbial processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound’s anti-microbial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
類似化合物との比較
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene derivative with anti-tussive properties.
Tioconazole: An anti-fungal agent containing a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and sulfonamide groups, which contribute to its distinct chemical and biological properties .
生物活性
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in inhibiting microbial growth and cancer cell proliferation.
1. Antimicrobial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of dihydrofolate in bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of folate synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of dihydropteroate synthase |
| Candida albicans | 128 µg/mL | Disruption of cell membrane integrity |
The compound has shown effective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. This compound was evaluated for its ability to induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability:
- A549 Cells : 50% reduction in viability at 100 µM concentration.
- Caco-2 Cells : 60% reduction in viability at the same concentration.
These results indicate that the compound may selectively target certain cancer cells more effectively than others .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it disrupts folate production in bacteria.
- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and modulation of apoptotic markers .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-9-5-3-6-11(10(9)2)13-17(14,15)12-7-4-8-16-12/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXPGVJHPLHGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














